2-(4-aminophenyl)-N-cyclohexylacetamide
CAS No.: 926267-31-4
Cat. No.: VC6091519
Molecular Formula: C14H20N2O
Molecular Weight: 232.327
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 926267-31-4 |
|---|---|
| Molecular Formula | C14H20N2O |
| Molecular Weight | 232.327 |
| IUPAC Name | 2-(4-aminophenyl)-N-cyclohexylacetamide |
| Standard InChI | InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |
| Standard InChI Key | QAYVSVAQUPRBJA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
2-(4-Aminophenyl)-N-cyclohexylacetamide belongs to the acetamide class, featuring a central acetamide group bridging a cyclohexylamine and a 4-aminophenyl substituent. The IUPAC name derives from its substituents: the acetamide’s nitrogen is bonded to a cyclohexyl group, while the phenyl ring bears an amino group at the para position. Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.32 g/mol | |
| CAS Registry Number | 926267-31-4 | |
| Purity Specification | ≥95% |
The compound’s planar aromatic ring and flexible cyclohexyl group enable diverse non-covalent interactions, such as van der Waals forces and hydrogen bonding, critical for binding to enzymatic pockets .
Spectroscopic Data
While direct spectroscopic data for this compound is limited in the provided sources, analogous acetamides exhibit characteristic signals in nuclear magnetic resonance (NMR) spectra. For example, methyl 4-acetamidobenzoate (a structurally related compound) shows distinct peaks for aromatic protons ( 7.97 ppm) and acetamide methyl groups ( 2.19 ppm) . Infrared (IR) spectroscopy of similar compounds reveals N-H stretching vibrations near 3300 cm and C=O stretches at ~1650 cm, consistent with secondary amides .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically involves coupling 4-aminophenylacetic acid with cyclohexylamine under controlled conditions. A representative procedure, adapted from chemoselective N-deacetylation methods , includes:
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Reagents:
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4-Aminophenylacetic acid
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Cyclohexylamine
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Coupling agent (e.g., dicyclohexylcarbodiimide) or acid catalyst
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Procedure:
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Dissolve 4-aminophenylacetic acid in a polar aprotic solvent (e.g., dichloromethane).
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Add cyclohexylamine and a coupling agent, stirring at room temperature for 12–24 hours.
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Purify the crude product via recrystallization or column chromatography.
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Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | Minimizes side reactions |
| Solvent | Ethanol or THF | Enhances solubility |
| Catalyst Concentration | 1–2 mol% | Balances cost and reactivity |
Automated systems enable precise control over stoichiometry and reaction time, achieving batch-to-batch consistency .
Biological Activities and Mechanisms
| Compound | Nek2 IC (μM) | CDK2 IC (μM) | Selectivity Ratio |
|---|---|---|---|
| (E)-6-(2-azepan-1-ylvinyl)-N-phenyl-9H-purin-2-amine | 0.27 | 2.70 | 10:1 |
The acetamide’s hydrogen-bonding capacity mimics ATP’s interactions with kinase hinge regions, suggesting a similar mechanism for 2-(4-aminophenyl)-N-cyclohexylacetamide .
Comparative Analysis with Structural Analogs
The compound’s bioactivity profile distinguishes it from simpler acetamides:
| Compound | Key Structural Differences | Biological Implications |
|---|---|---|
| N-Cyclohexylacetamide | Lacks aromatic amine | Reduced target affinity |
| 4-Aminophenylacetic acid | Carboxylic acid instead of amide | Higher polarity, limited cell permeability |
The para-aminophenyl group enhances π-π stacking with aromatic residues in enzymes, while the cyclohexyl moiety contributes to hydrophobic interactions .
Applications in Drug Discovery
Lead Optimization Strategies
Modifications to the parent structure could improve pharmacokinetic properties:
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Lipophilicity Adjustment: Introducing electron-withdrawing groups on the phenyl ring to modulate logP values.
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Bioisosteric Replacement: Substituting the cyclohexyl group with bicyclic amines to enhance binding selectivity.
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